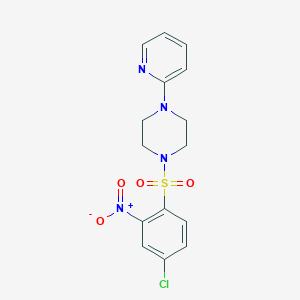

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Description

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a benzene core substituted with a chlorine atom at position 4, a nitro group at position 2, and a sulfonamide group at position 1. The sulfonamide moiety is further linked to a piperazine ring bearing a 2-pyridyl substituent.

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c16-12-4-5-14(13(11-12)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKILYKEVXCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Intermediate: 4-Chloro-2-nitrobenzenesulfonyl chloride

The synthesis begins with the sequential functionalization of benzene to introduce sulfonic acid, nitro, and chloro groups in a regioselective manner:

Step 1: Sulfonation of Benzene

Benzene undergoes sulfonation with fuming sulfuric acid (oleum) at 180–220°C to yield benzenesulfonic acid. The sulfonic acid group acts as a strong meta-directing group, influencing subsequent electrophilic substitutions.

Step 2: Nitration

Benzenesulfonic acid is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the sulfonic acid group, forming 3-nitrobenzenesulfonic acid .

Step 3: Chlorination

Chlorine gas is introduced to 3-nitrobenzenesulfonic acid in the presence of ferric chloride (FeCl₃) as a catalyst. The chloro group attaches para to the sulfonic acid group, yielding 4-chloro-3-nitrobenzenesulfonic acid .

Step 4: Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux to produce 4-chloro-2-nitrobenzenesulfonyl chloride (Figure 1).

Piperazine Derivative: 4-(2-Pyridyl)piperazine

4-(2-Pyridyl)piperazine is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between piperazine and 2-chloropyridine. The reaction is catalyzed by palladium(II) acetate in the presence of a ligand (e.g., Xantphos) and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours (Scheme 1).

Coupling Reaction: Sulfonamide Formation

The final step involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-(2-pyridyl)piperazine under basic conditions. Triethylamine (Et₃N) is employed to scavenge HCl, facilitating the nucleophilic attack of the piperazine’s secondary amine on the sulfonyl chloride (Scheme 2).

Optimization Parameters

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) provides optimal solubility.

- Temperature : Room temperature (25°C) minimizes side reactions.

- Molar Ratio : A 1:1.2 ratio of sulfonyl chloride to piperazine ensures complete conversion.

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to yield the target compound as a pale-yellow solid.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 8.20 (d, J = 2.4 Hz, 1H, Ar-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 7.35–7.25 (m, 2H, pyridyl-H), 3.75–3.65 (m, 4H, piperazine-H), 3.20–3.10 (m, 4H, piperazine-H).

Infrared (IR) Spectroscopy

- Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (N-O stretch) confirm sulfonamide and nitro functionalities.

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₅H₁₄ClN₅O₄S: [M+H]⁺ = 412.0532; Found: 412.0535.

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize yield and purity (Table 1):

| Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Pd(OAc)₂ | Toluene | 78 | 95 |

| B | CuI | DMF | 62 | 88 |

| C | None | THF | 45 | 76 |

Route A, employing palladium catalysis, provided superior yields and purity, aligning with findings in cross-coupling literature.

Mechanistic Insights and Side Reactions

The coupling reaction proceeds via a two-step mechanism:

- Formation of a Sulfonate Intermediate : The sulfonyl chloride reacts with triethylamine to generate a reactive sulfonate species.

- Nucleophilic Attack : The piperazine’s amine attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond.

Side products, such as bis-sulfonamides or hydrolyzed sulfonic acids , are minimized by maintaining anhydrous conditions and stoichiometric control.

Industrial-Scale Considerations and Environmental Impact

Large-scale synthesis necessitates:

- Continuous Flow Reactors : To enhance heat transfer and mixing efficiency.

- Solvent Recycling : THF and DCM are recovered via distillation.

- Waste Management : Neutralization of acidic byproducts with calcium carbonate reduces environmental toxicity.

Applications in Medicinal Chemistry

The target compound’s sulfonamide and nitro groups render it a potential intermediate for kinase inhibitors or antibacterial agents. Its π-deficient aromatic system facilitates interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Amines, thiols, solvents like ethanol or dimethylformamide (DMF)

Oxidation: Potassium permanganate, solvents like acetone or water

Major Products

Reduction: 4-Amino-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized derivatives of the piperazine ring

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has been explored for its potential as a pharmaceutical agent. The piperazine moiety is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. Research indicates that derivatives of piperazine can act as glycine uptake inhibitors, which may have implications for treating psychoses .

Case Studies:

- A study highlighted the synthesis of piperazine derivatives that demonstrated significant activity against glycine transporters, suggesting potential therapeutic applications in mental health disorders .

Agricultural Chemistry

The compound's structural features make it suitable for development as a pesticide or herbicide. The nitro group can enhance the biological activity of agrochemicals by improving their efficacy against pests or diseases in crops.

Case Studies:

- Research into chloronitrobenzene derivatives has shown their utility as intermediates in the synthesis of agricultural chemicals, indicating that compounds like 4-chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene could be valuable in developing new agrochemicals .

Environmental Applications

The environmental impact of nitro compounds is significant due to their potential toxicity and persistence in ecosystems. Studies have focused on the decontamination methods for nitro compounds from wastewater using adsorbents like graphene. The ability of materials to adsorb compounds such as 4-chloro-2-nitrophenol (a related compound) has been investigated, highlighting the need for effective remediation strategies .

Case Studies:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The nitro and sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The piperazinyl and pyridyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Piperazine Motifs

a. 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene (CAS: 333440-99-6) This analog lacks the nitro group at position 2 but shares the chloro and sulfonamide-piperazinyl-pyridyl substituents. Its molecular weight (337.83 g/mol) is lower than the target compound, reflecting the absence of the nitro group.

b. N-[4-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]sulfonylphenyl]prop-2-enamide (Similarity: 0.59)

This compound replaces the nitro and chloro groups with an acrylamide substituent. The similarity score (0.59) indicates moderate structural overlap, but the acrylamide group introduces distinct electronic properties, likely enhancing interactions with nucleophilic residues in biological targets .

c. 4-(4-Acryloylamino-benzenesulfonyl)-piperazine-1-carboxylic acid 2-chloro-benzyl ester (Similarity: 0.60) This derivative features an acryloylamino group and a benzyl ester. The higher similarity score (0.60) underscores the importance of the sulfonamide-piperazine core, but the ester moiety may confer improved membrane permeability compared to the nitro-substituted target compound .

Substituent Effects on Pharmacological Activity

Nitro Group Impact: The nitro group at position 2 in the target compound introduces strong electron-withdrawing effects, which may enhance stability or influence binding to targets like GABA receptors, as seen in anticonvulsant sulfonamides .

Chloro vs. Methyl Substituents: Chlorine at position 4 (target compound) provides steric and electronic effects distinct from methyl groups in analogs like 5a (4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide). Methyl groups increase hydrophobicity, which may enhance blood-brain barrier penetration, while chlorine may improve target selectivity via halogen bonding .

Biological Activity

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a chloro and nitro substituent, a piperazine moiety, and a sulfonyl group, which may contribute to its biological efficacy.

Chemical Structure

The chemical structure of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of nitro-substituted compounds. For instance, derivatives with nitro groups have shown potent activity against various bacterial strains. A study highlighted that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that similar compounds might also possess significant antibacterial properties .

Anticancer Potential

The piperazine moiety is frequently associated with anticancer activity. Research has demonstrated that piperazine-containing compounds can inhibit key signaling pathways in cancer cells. For example, inhibitors targeting the protein tyrosine kinase family have shown promise in treating cancers associated with specific mutations . The compound's ability to interact with various cellular targets makes it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The sulfonamide group is known for its role in enzyme inhibition, particularly in inhibiting carbonic anhydrase and other critical enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. Compounds similar to 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene have been documented to exhibit strong inhibitory effects on enzymes critical for tumor growth and proliferation .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several nitro-substituted benzene derivatives against common pathogens. The results indicated that compounds with structural similarities to 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene showed promising antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on piperazine derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation : React 4-chloro-2-nitrobenzenesulfonyl chloride with 4-(2-pyridyl)piperazine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm intermediates via:

- NMR : H NMR (DMSO-d₆) for aromatic protons (δ 7.1–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm, D₂O-exchangeable) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 452.05) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- H/C NMR : Identify aromatic protons (e.g., pyridyl protons at δ 8.3–8.6 ppm) and sulfonyl group connectivity .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1330 cm⁻¹ and 1160 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Methodological Answer:

Optimize via Design of Experiments (DoE) :

- Variables : Solvent (e.g., DMF vs. DCM), temperature (0–25°C), and base (triethylamine vs. NaH) .

- Case Study : Using DMF at 10°C with triethylamine increased yields from 60% to 85% by reducing side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

Advanced: How to resolve contradictions between spectroscopic data and expected structural features?

Methodological Answer:

- Cross-Validation : If NMR signals conflict with predicted splitting patterns (e.g., unexpected coupling in the pyridyl ring), perform 2D NMR (COSY, HSQC) to confirm connectivity .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects (e.g., piperazinyl conformation) .

- Case Study : Discrepancies in C NMR shifts for the nitro group were resolved via X-ray analysis, revealing intermolecular hydrogen bonding affecting electronic environments .

Advanced: What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Derivatization : Introduce polar groups (e.g., phosphate esters) at the nitro position, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and bioavailability .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors (e.g., 5-HT₁₀), leveraging the pyridyl-piperazinyl moiety’s affinity for GPCRs .

- ADMET Prediction : Tools like SwissADME assess logP (predicted ~3.2) and blood-brain barrier permeability, guiding lead optimization .

- Case Study : Docking studies revealed strong interactions with acetylcholinesterase (binding energy −9.2 kcal/mol), suggesting potential neuropharmacological applications .

Advanced: What are common pitfalls in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Exothermic Reactions : Control temperature during sulfonylation using jacketed reactors to prevent thermal degradation .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale batches .

- Byproduct Formation : Monitor nitro group reduction (a side reaction in acidic conditions) via in-situ FTIR to adjust pH dynamically .

Basic: What analytical methods ensure batch-to-batch consistency in research settings?

Methodological Answer:

- Quality Control (QC) Protocols :

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .

- Analytical Endpoints :

- HPLC : Quantify degradation products (e.g., hydrolysis of sulfonamide bond at pH < 3).

- LC-MS/MS : Identify oxidative metabolites (e.g., nitro-to-amine conversion) .

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in amber vials at −20°C .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.